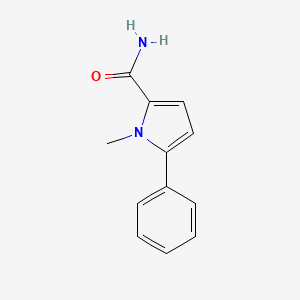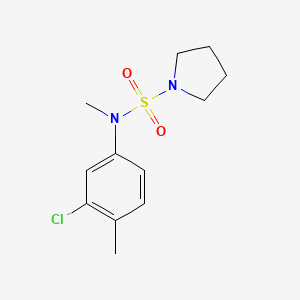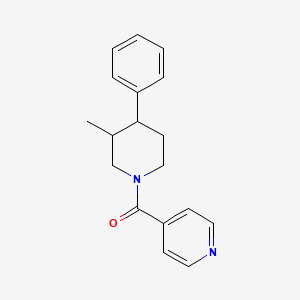![molecular formula C15H24N2O2 B7592305 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one, also known as ASPD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of their rings. ASPD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one is not fully understood, but it is believed to act as a selective norepinephrine reuptake inhibitor (SNRI). This means that it blocks the reuptake of norepinephrine, a neurotransmitter that plays a role in regulating mood and attention, resulting in increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its SNRI activity, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential antidepressant effects. 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has also been found to increase the levels of certain proteins in the brain that are involved in neuroplasticity, the ability of the brain to adapt and change in response to experience.
実験室実験の利点と制限
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has several advantages as a research tool. It is relatively easy to synthesize in the lab, and its effects on neurotransmitter systems in the brain make it a useful tool for studying the underlying mechanisms of depression and other mood disorders. However, there are also limitations to its use in lab experiments. For example, its effects on neurotransmitter systems are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
将来の方向性
There are several future directions for research on 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one. One area of interest is its potential use as a treatment for depression and other mood disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new compounds based on the structure of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one, with the aim of improving its therapeutic potential and reducing any potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one and its effects on neurotransmitter systems in the brain.
合成法
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with 2-bromo-1-phenylethanone, followed by cyclization with 1,3-dibromopropane. The resulting product is then treated with sodium hydride and N-phenylcarbamate to obtain 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one in high yield.
科学的研究の応用
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This has led to investigations into the potential use of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one as a treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
5-(2-azaspiro[4.5]decane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-5-4-12(10-16-13)14(19)17-9-8-15(11-17)6-2-1-3-7-15/h12H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZSWXZBZBANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)


![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)

![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)